molecular formula C20H30O4 B10767466 bicyclo-PGEM

bicyclo-PGEM

Cat. No.: B10767466
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo-PGEM is synthesized through the alkalinization of plasma, which converts Prostaglandin E2 and its degradation products into the stable bicyclo compound . This process involves the use of a rabbit antiserum against this compound and a radiolabel produced by alkalinization of tritiated Prostaglandin E2 . The reaction conditions are carefully controlled to ensure the stability and accuracy of the final product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using similar alkalinization techniques. The process is optimized for high yield and purity, employing advanced chromatographic and extraction methods to isolate the compound . The production is carried out under stringent quality control measures to ensure consistency and reliability.

Chemical Reactions Analysis

Types of Reactions

Bicyclo-PGEM undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that have different functional groups attached .

Properties

IUPAC Name

7-(4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl)hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZPIJMGKLVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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